molecular formula C6H2Cl2F2O2S B1393003 4-Chloro-2,6-difluorobenzenesulfonyl chloride CAS No. 1208077-94-4

4-Chloro-2,6-difluorobenzenesulfonyl chloride

Cat. No. B1393003
M. Wt: 247.05 g/mol
InChI Key: GAEHZFWVPOSTFD-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorobenzenesulfonyl chloride is a chemical compound with the CAS Number: 1208077-94-4 . It has a molecular weight of 247.05 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-difluorobenzenesulfonyl chloride consists of a benzene ring with two fluorine atoms, a chlorine atom, and a sulfonyl chloride group attached to it .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

A study by Moore (2003) details a synthesis method for 1-chloro-2,6-difluorobenzene, a chemical closely related to 4-chloro-2,6-difluorobenzenesulfonyl chloride. This synthesis uses sulfonyl chloride to direct fluorine substitution, resulting in high-purity yield. The synthesized compound is significant in pharmaceutical and agricultural applications as an intermediate for active ingredients (Moore, 2003).

Chemical Synthesis and Pesticides

Du et al. (2005) describe the synthesis of a compound similar to 4-chloro-2,6-difluorobenzenesulfonyl chloride, used for preparing pesticides. Their study showcases an alternative synthesis route, which is more cost-effective and efficient, highlighting the compound's role in pesticide development (Du, Chen, Zheng, & Xu, 2005).

Antimicrobial Properties in Textiles

Research by Son et al. (2006) investigates the use of a 4-aminobenzenesulfonic acid–chloro–triazine adduct for treating cotton fabrics. This application is relevant for enhancing the antimicrobial properties of textiles, demonstrating the compound's potential in fabric treatment and protection against microbial growth (Son, Kim, Ravikumar, & Lee, 2006).

Chemical Reactions and Herbicides

Cremlyn and Cronje (1979) explored the conversion of various dichlorophenols to substituted benzenesulfonyl chlorides, including compounds structurally related to 4-chloro-2,6-difluorobenzenesulfonyl chloride. These derivatives are of interest as potential herbicides, showcasing the role of these compounds in agricultural chemical synthesis (Cremlyn & Cronje, 1979).

Biological Applications

Chang et al. (1992) discuss the use of 4-fluorobenzenesulfonyl chloride, a compound similar to 4-chloro-2,6-difluorobenzenesulfonyl chloride, as an activating agent for covalent attachment of biologicals to solid supports. This has implications in therapeutics, specifically in bioselective separation of human lymphocyte subsets and tumor cells (Chang, Gee, Smith, & Lake, 1992).

Analytical Chemistry

In analytical chemistry, Higashi et al. (2006) demonstrated the use of 4-nitrobenzenesulfonyl chloride, a chemical related to 4-chloro-2,6-difluorobenzenesulfonyl chloride, in enhancing the detection of estrogens in biological fluids. This highlights the role of such compounds in improving sensitivity and accuracy in biochemical assays (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).

Safety And Hazards

The safety data sheet for a similar compound, 4-Bromo-2,5-difluorobenzenesulfonyl chloride, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-chloro-2,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2O2S/c7-3-1-4(9)6(5(10)2-3)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEHZFWVPOSTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-difluorobenzenesulfonyl chloride

CAS RN

1208077-94-4
Record name 4-chloro-2,6-difluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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